![molecular formula C20H17ClN3O3P B607785 IDX-989 CAS No. 1097733-15-7](/img/structure/B607785.png)
IDX-989
描述
福斯地韦林是一种实验性抗病毒药物,属于非核苷类逆转录酶抑制剂。它主要被研究用于治疗人类免疫缺陷病毒 (HIV) 和获得性免疫缺陷综合征 (AIDS)。福斯地韦林由 Idenix 制药公司发现,并由葛兰素史克和ViiV 医疗保健公司进一步开发。 由于意外的副作用,其开发被中止 .
准备方法
福斯地韦林的合成涉及几个关键步骤,包括手性中间体的形成和钯催化的 H-膦酸酯偶联反应。 合成路线可以概括如下 :
手性中间体的形成: 该过程从使用辛可尼丁作为拆分剂制备手性中间体开始。
钯催化的 H-膦酸酯偶联: 这一步涉及使用钯催化将手性中间体与膦酸酯基团偶联。该反应在氯化钯 (II) 和膦配体存在下进行。
酰胺化: 最后一步涉及将羧酸中间体酰胺化以形成福斯地韦林。此步骤使用气态氨或水溶液氨作为胺源。
福斯地韦林的工业生产方法可能涉及将这些反应放大,以更大规模地生产该化合物,确保高产率和高纯度。
化学反应分析
福斯地韦林会发生各种化学反应,包括:
氧化: 福斯地韦林可以发生氧化反应,特别是在吲哚环上,导致形成氧化衍生物。
还原: 还原反应可以在腈基团上发生,将其转化为胺。
这些反应中使用的常见试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂。这些反应形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
福斯地韦林已被用于各种科学研究应用,包括:
化学: 福斯地韦林作为一种模型化合物,用于研究非核苷类逆转录酶抑制剂及其与 HIV 逆转录酶的相互作用。
生物学: 它已被用于生物学研究,以了解 HIV 复制的机制和耐药性的发展。
医学: 福斯地韦林被探索作为 HIV 和 AIDS 的潜在治疗方法,特别是针对对其他非核苷类逆转录酶抑制剂有耐药性的患者。
作用机制
福斯地韦林通过抑制 HIV 的逆转录酶发挥作用。这种酶对于病毒遗传物质的复制至关重要。通过与逆转录酶上的特定位点结合,福斯地韦林阻止了该酶将病毒 RNA 转换为 DNA,从而抑制病毒复制。 所涉及的分子靶标包括逆转录酶及其活性位点 .
相似化合物的比较
福斯地韦林与其他非核苷类逆转录酶抑制剂相比,例如:
奈韦拉平: 1996 年获批,奈韦拉平是第一代非核苷类逆转录酶抑制剂之一。
德拉维定: 1997 年获批,德拉维定是另一种第一代非核苷类逆转录酶抑制剂。
依法韦仑: 1998 年获批,依法韦仑在 HIV 治疗的联合疗法中被广泛使用。
生物活性
IDX-989 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its potential in treating HIV-1 infections. This compound is a derivative of IDX-899 and exhibits potent antiviral activity against both wild-type and drug-resistant strains of HIV-1. The following sections delve into the biological activity of this compound, including pharmacokinetics, efficacy in clinical studies, and safety profiles.
This compound functions by binding to the reverse transcriptase enzyme, which is crucial for the replication of HIV. By inhibiting this enzyme, this compound effectively prevents the virus from replicating within host cells. This mechanism is particularly significant as it retains efficacy against various NNRTI-resistant mutants, making it a valuable option in the treatment landscape for HIV.
In Vitro Activity
Research indicates that this compound demonstrates a high potency against HIV-1 with an IC50 (half-maximal inhibitory concentration) value in the low nanomolar range. Specifically, it has shown activity against strains with single mutations such as K103N and Y181C, as well as more complex resistant strains. The compound's ability to inhibit these resistant variants underscores its potential utility in clinical settings where standard therapies may fail.
Pharmacokinetics
Pharmacokinetic studies have revealed that this compound is well absorbed when administered orally, with a bioavailability exceeding 60%. The compound exhibits a favorable absorption profile, with peak plasma concentrations occurring within 1 to 4 hours post-administration. Notably, food intake significantly enhances the absorption of this compound, doubling its bioavailability compared to fasting conditions.
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Bioavailability | > 60% |
Peak Plasma Concentration | 1 - 4 hours |
Half-Life | 7.9 - 14.6 hours |
Protein Binding | > 99.8% |
Safety and Tolerability
Clinical trials assessing the safety and tolerability of this compound have reported minimal adverse effects. In studies involving healthy volunteers, no serious adverse events were noted, and the compound was well tolerated across various dosing regimens. The absence of significant dose-dependent adverse events further supports its safety profile.
Phase I Trials
A Phase I clinical trial evaluated the safety and pharmacokinetics of this compound in healthy subjects. Participants received single doses ranging from 50 mg to 1200 mg, followed by multiple doses of 800 mg once daily or 400 mg twice daily over seven days. Results confirmed that this compound maintained a favorable pharmacokinetic profile with consistent plasma levels across dosing schedules.
Efficacy in HIV Treatment
A pivotal study focused on patients with HIV-1 infection demonstrated that this compound effectively reduced viral load in participants who had previously failed NNRTI therapies. The study reported significant declines in plasma viral loads after just four weeks of treatment, indicating robust antiviral activity.
Table 2: Clinical Efficacy Data for this compound
Study Phase | Patient Population | Viral Load Reduction (%) | Duration |
---|---|---|---|
Phase I | Healthy Volunteers | N/A | Single Doses |
Phase II | NNRTI-Failed Patients | > 90% | 4 Weeks |
属性
CAS 编号 |
1097733-15-7 |
---|---|
分子式 |
C20H17ClN3O3P |
分子量 |
413.8 g/mol |
IUPAC 名称 |
5-chloro-3-[[3-[(E)-2-cyanoethenyl]-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25)/b4-3+/t28-/m1/s1 |
InChI 键 |
CGBYTKOSZYQOPV-ASSBYYIWSA-N |
SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N |
手性 SMILES |
CC1=CC(=CC(=C1)[P@](=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)/C=C/C#N |
规范 SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GSK 224876 ; GSK-224876 ; GSK224876. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。